molecular formula C15H8Br2O6 B1237351 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone CAS No. 126985-05-5

3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone

Cat. No. B1237351
CAS RN: 126985-05-5
M. Wt: 444.03 g/mol
InChI Key: BRPKBUNFOZFULQ-SGAXSIHGSA-N
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Description

(Z)-3',5'-dibromo-2',4,4',6'-tetrahydroxyaurone is a hydroxyaurone that is aurone substituted by hydroxy groups at positions 2', 4, 4' and 6' and bromo groups at positions 3' and 5' respectively. It is a hydroxyaurone and a dibromobenzene. It derives from an aurone.

Scientific Research Applications

Synthesis and Chemical Properties

  • Aurones, including variants like 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone, are synthesized through various methods. One such method involves bromination using n-tetrabutylammonium tribromide (TBATB) and subsequent cyclization of brominated products. This process is environmentally benign and yields a variety of aurones (Bose, Mondal, Khan, & Bordoloi, 2001).
  • Aurones are prepared from various phenols via phenoxy acetic acids and coumaranones, and they exhibit significant insect antifeedant activity against larvae like Spodoptera litura. The introduction of methoxyl and methyl groups to the benzene ring increases this activity (Morimoto, Fukumoto, Nozoe, Hagiwara, & Komai, 2007).

Biological and Pharmacological Applications

  • A series of aurones, including variants similar to 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone, display good trypanocidal activity against Trypanosoma cruzi. The structures of these compounds were confirmed through elemental analysis and spectroscopic studies (Ameta, Rathore, Kumar, Malaga, Verastegui, Gilman, & Verma, 2012).
  • Aurones are recognized for their radical scavenging potential. A study using density functional theory (DFT) showed that aurones are more efficient hydrogen atom and electron donors than luteolin, suggesting their potency as antioxidants in food or pharmaceutical applications (Nenadis & Sigalas, 2011).
  • Some aurones inhibit tubulin polymerization at the colchicine-binding site and demonstrate potential in repressing tumor xenografts and myc-induced T-ALL in zebrafish, indicating their applicability in cancer therapy (Xie et al., 2019).

Photophysical Properties and Applications

  • Aurones exhibit unique photochemical and photophysical properties, making them valuable in various applications like fluorescent labels and probes in biology and medicine. The synthesis of new derivatives based on 6-hydroxyaurone and the study of their photochemical properties have been focused on understanding and utilizing these properties (Kharchenko, Smokal, & Krupka, 2020).

properties

CAS RN

126985-05-5

Product Name

3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone

Molecular Formula

C15H8Br2O6

Molecular Weight

444.03 g/mol

IUPAC Name

(2Z)-2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one

InChI

InChI=1S/C15H8Br2O6/c16-7-1-5(13(20)12(17)14(7)21)2-10-15(22)11-8(19)3-6(18)4-9(11)23-10/h1-4,18-21H/b10-2-

InChI Key

BRPKBUNFOZFULQ-SGAXSIHGSA-N

Isomeric SMILES

C1=C(C=C2C(=C1O)C(=O)/C(=C/C3=CC(=C(C(=C3O)Br)O)Br)/O2)O

SMILES

C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O

Canonical SMILES

C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O

synonyms

3',5'-dibromo-2',4,4',6-tetrahydroxyaurone
3,5-DBTHA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone
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3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone
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3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone
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3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone
Reactant of Route 5
3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone
Reactant of Route 6
3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone

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